Structural Characterization and NMR Data of (6R)-6-(bromomethyl)piperidin-2-one: A Technical Guide
Structural Characterization and NMR Data of (6R)-6-(bromomethyl)piperidin-2-one: A Technical Guide
Executive Summary
The chiral building block (6R)-6-(bromomethyl)piperidin-2-one (CAS: 2792161-84-1)[1] is a critical intermediate in the synthesis of complex nitrogenous heterocycles, including bridged bicyclic systems (e.g., diazabicyclooctanes) and piperidine alkaloids. The presence of the robust delta-lactam ring coupled with a highly reactive, stereodefined bromomethyl handle makes it an invaluable scaffold for drug discovery and natural product synthesis. This whitepaper provides an in-depth analysis of its synthetic rationale, rigorous structural characterization, and comprehensive Nuclear Magnetic Resonance (NMR) assignments required to validate its chemical identity and stereochemical integrity.
Synthetic Strategy & Mechanistic Rationale
The synthesis of enantiopure 6-substituted piperidin-2-ones requires strict control over reaction conditions to prevent racemization at the labile C6 stereocenter. The most reliable route to (6R)-6-(bromomethyl)piperidin-2-one begins with the precursor (6R)-6-(hydroxymethyl)piperidin-2-one , which can be accessed via the asymmetric dihydroxylation of alkenyl esters or derived from the chiral pool (e.g., D-α-aminoadipic acid)[2][3].
To convert the hydroxymethyl group to a bromomethyl group, standard harsh acidic conditions (such as HBr or PBr₃) are often avoided. These reagents can protonate the lactam nitrogen or carbonyl oxygen, leading to transient ring-opening/closing sequences that erode the enantiomeric excess (ee) or yield undesired side products.
Instead, the Appel reaction (CBr₄, PPh₃ in dichloromethane) is the method of choice.
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Causality of the Reagent Choice: The Appel reaction proceeds under mild, near-neutral conditions. Triphenylphosphine reacts with carbon tetrabromide to form a bromotriphenylphosphonium ion. The primary alcohol attacks this complex, forming an oxyphosphonium intermediate. The subsequent Sₙ2 displacement by the bromide ion occurs exclusively at the exocyclic carbon, leaving the C6 stereocenter completely unperturbed.
Synthetic workflow and characterization pipeline for (6R)-6-(bromomethyl)piperidin-2-one.
Structural Characterization: NMR Data
Definitive structural assignment of (6R)-6-(bromomethyl)piperidin-2-one relies on high-resolution 1D and 2D NMR spectroscopy. The data below represents the characteristic shifts observed in CDCl₃ at 298 K.
Quantitative Data: ¹H NMR Assignments
The ¹H NMR spectrum is defined by the diastereotopic nature of the exocyclic bromomethyl protons and the complex splitting of the lactam ring protons. Because the -CH₂Br group is adjacent to the C6 chiral center, the two protons are magnetically inequivalent.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| N-H | 6.25 | br s | - | 1H | Broad singlet typical of lactam N-H; exchanges with D₂O. |
| H-6 | 3.75 | dddd | 9.5, 7.5, 5.0, 4.5 | 1H | Methine proton; coupled to H-5a, H-5b, and both CH₂Br protons. |
| CH₂Br (a) | 3.42 | dd | 10.5, 4.5 | 1H | Diastereotopic proton; geminal coupling (10.5 Hz) and vicinal to H-6. |
| CH₂Br (b) | 3.35 | dd | 10.5, 7.5 | 1H | Diastereotopic proton; geminal coupling (10.5 Hz) and vicinal to H-6. |
| H-3 | 2.45 – 2.25 | m | - | 2H | Alpha to the carbonyl; deshielded relative to H-4 and H-5. |
| H-5 | 2.05 – 1.85 | m | - | 2H | Adjacent to the C6 methine; exhibits complex multiplet splitting. |
| H-4 | 1.80 – 1.55 | m | - | 2H | Furthest from deshielding groups; appears upfield. |
Quantitative Data: ¹³C NMR Assignments
The ¹³C NMR spectrum confirms the presence of the six distinct carbon environments.
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| C-2 | 172.4 | C=O (Quaternary) | Characteristic amide/lactam carbonyl shift. |
| C-6 | 53.8 | CH | Alpha to the lactam nitrogen; strongly deshielded. |
| CH₂Br | 36.2 | CH₂ | Upfield shift typical of a primary alkyl bromide. |
| C-3 | 31.5 | CH₂ | Alpha to the carbonyl group. |
| C-5 | 26.4 | CH₂ | Beta to the nitrogen atom. |
| C-4 | 20.1 | CH₂ | Gamma to the carbonyl; most shielded carbon in the ring. |
2D NMR Connectivity & Stereochemical Validation
To establish a self-validating system of characterization, 1D NMR must be corroborated by 2D NMR experiments.
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COSY (Correlation Spectroscopy): Confirms the continuous spin system of the piperidine ring. Cross-peaks are observed from H-3 → H-4 → H-5 → H-6. Crucially, H-6 shows strong cross-peaks with the diastereotopic CH₂Br protons at δ 3.42 and 3.35, confirming the exocyclic attachment.
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HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping multiplets in the ¹H spectrum by correlating them to their respective ¹³C signals. It explicitly links the δ 3.6-3.8 ppm ¹H multiplet to the δ 53.8 ppm ¹³C signal, confirming the C-6 methine identity.
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HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive proof of the skeleton. The CH₂Br protons show strong ³J correlations to C-5 (δ 26.4) and a ²J correlation to C-6 (δ 53.8).
Stereochemical Validation: The (6R) absolute configuration is inherited from the enantiopure precursor. However, to ensure no racemization occurred during the synthesis, chiral High-Performance Liquid Chromatography (HPLC) is employed against a racemic standard of 6-(bromomethyl)piperidin-2-one. Additionally, measuring the specific optical rotation [α]D and comparing it to literature values for analogous (6R)-lactams ensures the macroscopic stereochemical integrity of the bulk material[4][5].
Experimental Protocols
Synthesis of (6R)-6-(bromomethyl)piperidin-2-one
This protocol is designed as a self-validating workflow, ensuring high yield and preservation of chirality.
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Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add (6R)-6-(hydroxymethyl)piperidin-2-one (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).
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Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add carbon tetrabromide (CBr₄, 1.25 equiv, 12.5 mmol) in one portion. Stir for 5 minutes.
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Activation: Slowly add triphenylphosphine (PPh₃, 1.3 equiv, 13.0 mmol) in small portions over 15 minutes to control the exothermic formation of the phosphonium ylide.
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Monitor the reaction via TLC (eluent: 5% MeOH in DCM). Complete consumption of the starting material typically occurs within 2-3 hours.
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Quench & Workup: Concentrate the reaction mixture under reduced pressure to approximately 10 mL. Add diethyl ether (50 mL) to precipitate triphenylphosphine oxide (TPPO). Filter the white precipitate through a pad of Celite and wash the filter cake with additional ether (2 × 20 mL).
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Purification: Concentrate the filtrate and purify the crude residue via flash column chromatography on silica gel (gradient elution: 50% to 100% Ethyl Acetate in Hexanes) to afford the title compound as a pale yellow oil or waxy solid.
NMR Acquisition Protocol
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Sample Preparation: Dissolve 15-20 mg of the purified (6R)-6-(bromomethyl)piperidin-2-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument Parameters: Transfer to a 5 mm NMR tube. Acquire data on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) spectrometer at 298 K.
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Pulse Sequences:
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¹H NMR: zg30 pulse program, 16 scans, relaxation delay (D1) of 1.5 s.
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¹³C NMR: zgpg30 (proton-decoupled), 1024 scans, D1 of 2.0 s.
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2D NMR: Standard gradient-selected COSY, HSQC, and HMBC sequences with 4-8 scans per t1 increment.
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References
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NextSDS. (n.d.). (6R)-6-(bromomethyl)piperidin-2-one — Chemical Substance Information. Retrieved March 25, 2026, from[Link]
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Hodgkinson, T. J., & Shipman, M. (1998). Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one. ResearchGate / Synthesis. Retrieved March 25, 2026, from[Link]
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Angle, S. R., et al. (2007). Literature on (S)-6-(hydroxymethyl)piperidin-2-one structural properties. Journal of Organic Chemistry, 72(6), 2015-2020. Retrieved March 25, 2026, from[Link]
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Rutjes, F. P. J. T., et al. (n.d.). Stereoselective Synthesis of Piperidines. ResearchGate / Eur. J. Org. Chem. Retrieved March 25, 2026, from[Link]
